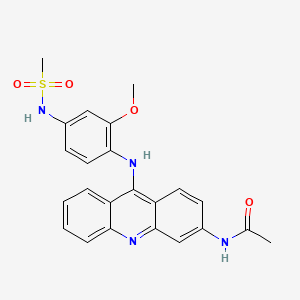
5-Isobutyl-3-methyl-2-methoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines. These compounds are known for their potent odor, often described as bell pepper-like. Methoxypyrazines are found in various plants and are significant contributors to the aroma of several foods, including bell peppers, coffee, and wine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3-methyl-2-methoxypyrazine typically involves the condensation of leucine amide with glyoxal, followed by methylation
Industrial Production Methods
Industrial production of methoxypyrazines, including this compound, often involves chemical synthesis due to the need for high purity and specific isomeric forms. The process generally includes the use of advanced catalytic systems and controlled reaction conditions to ensure the desired product yield and quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isobutyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
5-Isobutyl-3-methyl-2-methoxypyrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Isobutyl-3-methyl-2-methoxypyrazine involves its binding to specific olfactory receptors. This binding triggers a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isobutyl-2-methoxypyrazine: Similar in structure but differs in the position of the methyl group.
2-Isobutyl-3-methoxypyrazine: Known for its bell pepper odor, similar to 5-Isobutyl-3-methyl-2-methoxypyrazine.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine with a slightly different alkyl group.
Uniqueness
This compound is unique due to its specific isobutyl and methoxy substitution pattern, which gives it a distinct odor profile compared to other methoxypyrazines. This uniqueness makes it valuable in flavor and fragrance applications where a specific aroma is desired .
Eigenschaften
CAS-Nummer |
78246-20-5 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
RSRBELMBYIBNLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1OC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)








